molecular formula C10H16N2OS B12243612 2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine

2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine

Cat. No.: B12243612
M. Wt: 212.31 g/mol
InChI Key: HMLNMAFOSFZWAK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine is an organic compound that features both a furan ring and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine typically involves the formation of the furan and thiomorpholine rings, followed by their coupling. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiomorpholine Ring: This can be synthesized by the reaction of diethanolamine with sulfur or sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the furan and thiomorpholine rings through an appropriate linker, such as an ethanamine group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiomorpholine ring can be reduced to form thiomorpholines with different oxidation states.

    Substitution: Both the furan and thiomorpholine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiomorpholine ring may yield different thiomorpholine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)ethan-1-amine: Lacks the thiomorpholine ring.

    2-(Thiomorpholin-4-yl)ethan-1-amine: Lacks the furan ring.

    2-(Furan-2-yl)-2-(piperidin-4-yl)ethan-1-amine: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethan-1-amine is unique due to the presence of both the furan and thiomorpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-2-thiomorpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c11-8-9(10-2-1-5-13-10)12-3-6-14-7-4-12/h1-2,5,9H,3-4,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLNMAFOSFZWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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